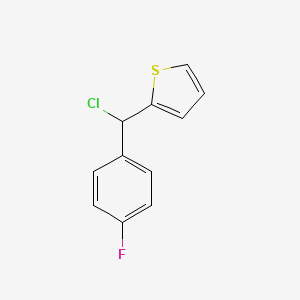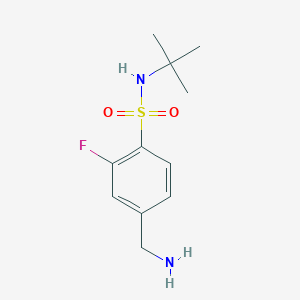
4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide is an organic compound that features a sulfonamide group, a fluorine atom, and an aminomethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2-fluorobenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Aminomethylation: The amino group is further reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
tert-Butylation: Finally, the compound is tert-butylated using tert-butyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.
Reduction: The sulfonamide group can be reduced to a thiol group under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the sulfonamide group can interact with other functional groups through electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(aminomethyl)benzoic acid: Similar structure but lacks the fluorine atom and tert-butyl group.
4-(aminomethyl)-N-tert-butylbenzenesulfonamide: Similar structure but lacks the fluorine atom.
4-(aminomethyl)-2-fluorobenzenesulfonamide: Similar structure but lacks the tert-butyl group.
Uniqueness
4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide is unique due to the presence of both the fluorine atom and the tert-butyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the tert-butyl group can provide steric hindrance, affecting its interaction with molecular targets.
Propriétés
Formule moléculaire |
C11H17FN2O2S |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
4-(aminomethyl)-N-tert-butyl-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C11H17FN2O2S/c1-11(2,3)14-17(15,16)10-5-4-8(7-13)6-9(10)12/h4-6,14H,7,13H2,1-3H3 |
Clé InChI |
JGZHMLWFDFEYJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NS(=O)(=O)C1=C(C=C(C=C1)CN)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[4-(Phenylmethyl)-1-piperazinyl]carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B8615901.png)
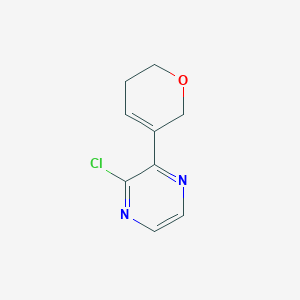
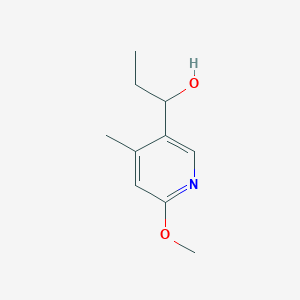
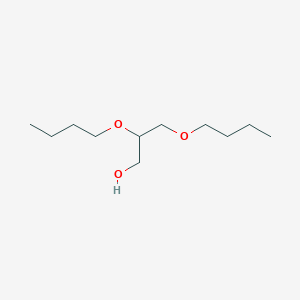


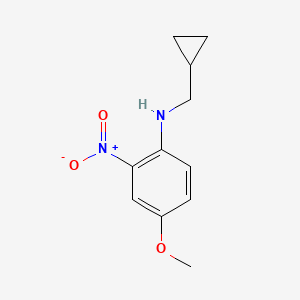
![1-(5-Fluorobenzo[b]thiophen-2-yl)ethylamine](/img/structure/B8615961.png)

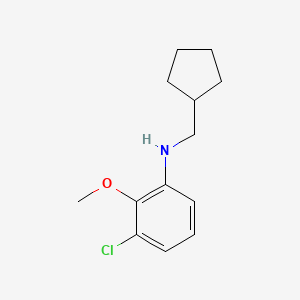

![5-chlorofuro[2,3-c]pyridin-3(2H)-one](/img/structure/B8615983.png)
![Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B8615990.png)
